6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor, which makes it a promising candidate for cancer treatment and other therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-bromo-1H-pyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to modify the pyrazolo[3,4-d]pyrimidine ring.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidines, N-oxides, and reduced derivatives, each with potential biological activities .
Scientific Research Applications
6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied as a kinase inhibitor, particularly for cyclin-dependent kinases (CDKs), making it a potential candidate for cancer therapy.
Biological Research: The compound is used in studies to understand its effects on cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound to probe biological pathways involving kinases.
Industrial Applications: Its derivatives are explored for use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves the inhibition of specific kinases, such as CDK2. The compound binds to the active site of the kinase, preventing its interaction with substrates and thus inhibiting its activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-Aminopyrazolo[3,4-d]pyrimidine: Similar structure but lacks the bromine atom.
Pyrazolo[3,4-d]pyrimidine derivatives: Various derivatives with different substituents on the pyrazole and pyrimidine rings.
Uniqueness
6-Amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to the presence of both amino and bromo substituents, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
6-amino-3-bromo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN5O/c6-2-1-3(11-10-2)8-5(7)9-4(1)12/h(H4,7,8,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRABZDAGQABVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NN=C1N=C(NC2=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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